molecular formula C12H14F3NO3S B2400522 4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione CAS No. 477864-25-8

4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione

Cat. No.: B2400522
CAS No.: 477864-25-8
M. Wt: 309.3
InChI Key: BYEMVKLIBWQOAU-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione is an organic compound that features a trifluoromethoxy group attached to a benzyl moiety, which is further connected to a thiazinane ring

Mechanism of Action

Mode of Action

It’s known that the compound can be used as an intermediate in organic synthesis and pharmaceutical development . The trifluoromethoxy group in the compound could potentially interact with its targets, leading to changes in their function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione typically involves multiple steps, starting with the preparation of the trifluoromethoxybenzyl intermediate. One common method involves the reaction of 4-(trifluoromethoxy)benzyl bromide with a suitable nucleophile under controlled conditions . The intermediate is then subjected to further reactions to form the thiazinane ring and introduce the dione functionality.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions that are scalable and cost-effective. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can lead to a variety of substituted products.

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. The trifluoromethoxy group is known to enhance the pharmacokinetic properties of drug candidates, making this compound a promising lead for drug development.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)benzyl bromide: A precursor in the synthesis of the target compound.

    4-(Trifluoromethyl)benzyl bromide: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    4-(Trifluoromethoxy)benzaldehyde: Another related compound with a different functional group.

Uniqueness

4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione is unique due to the presence of both the trifluoromethoxy group and the thiazinane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require enhanced stability, reactivity, or biological activity.

Properties

IUPAC Name

4-[[4-(trifluoromethoxy)phenyl]methyl]-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO3S/c13-12(14,15)19-11-3-1-10(2-4-11)9-16-5-7-20(17,18)8-6-16/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEMVKLIBWQOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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